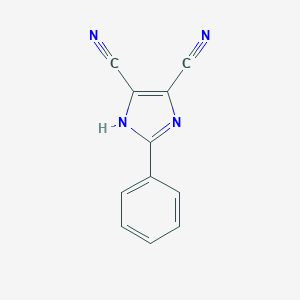
N-(1-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-piperidinyl)benzamide, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ is a white crystalline powder with a molecular weight of 236.33 g/mol.
Scientific Research Applications
N-(1-piperidinyl)benzamide has been used in scientific research for a variety of applications, including as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-piperidinyl)benzamide has also been shown to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(1-piperidinyl)benzamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. N-(1-piperidinyl)benzamide has been shown to bind to the sigma-1 receptor, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1-piperidinyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the ability to enhance cognitive function and memory. N-(1-piperidinyl)benzamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-piperidinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(1-piperidinyl)benzamide has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using N-(1-piperidinyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-(1-piperidinyl)benzamide. One area of focus could be on further elucidating the mechanism of action of N-(1-piperidinyl)benzamide, which could lead to the development of more effective treatments for neurological disorders and cancer. Additionally, research could focus on developing new synthetic methods for N-(1-piperidinyl)benzamide, which could make it easier to obtain pure samples for use in lab experiments. Finally, research could focus on exploring the potential applications of N-(1-piperidinyl)benzamide in other areas, such as inflammation and pain management.
Synthesis Methods
N-(1-piperidinyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1-piperidinyl)benzamide.
properties
CAS RN |
5454-07-9 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |
InChI Key |
ITNXJLXLFAFOHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)






![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)





